N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamin
Übersicht
Beschreibung
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.229. The purity is usually 95%.
BenchChem offers high-quality N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben 1,3,4-Thiadiazol-Derivate unter Verwendung dieser Verbindung als Ausgangsmaterial synthetisiert . Diese Derivate wurden gegen Bakterien (E. coli und B. mycoides) und einen Pilz (C. albicans) getestet. Bemerkenswert ist, dass einige Verbindungen eine überlegene antimikrobielle Aktivität zeigten.
- In-vitro-Studien haben die antipromastigote Aktivität dieser Verbindung untersucht . Molekulare Simulationen zeigten ein günstiges Bindungsmuster im aktiven Zentrum von LmPTR1, einem vielversprechenden Ziel für antileishmaniale Therapien.
- Das Pyrazol-Gerüst, zu dem diese Verbindung gehört, weist diverse biologische Eigenschaften auf, darunter antibakterielle, entzündungshemmende, krebshemmende, schmerzlindernde und antioxidative Wirkungen . Forscher untersuchen weiterhin sein Potenzial in der Arzneimittelentwicklung.
- Einige Derivate dieser Verbindung wurden auf ihre Hemmung der Enzyme Enoyl-ACP-Reduktase und Dihydrofolat-Reduktase untersucht . Diese Enzyme spielen eine entscheidende Rolle im bakteriellen und parasitären Stoffwechsel.
Antibakterielle Aktivität
Antiparasitäres Potenzial
Medizinische Chemie
Enzymhemmung
Chemische Synthese
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, such as N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for causing leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by binding to the active site of the enzyme LmPTR1, a key enzyme in the folate pathway of Leishmania parasites . This interaction inhibits the enzyme’s activity, thereby disrupting the parasite’s metabolic processes .
Biochemical Pathways
The compound affects the folate pathway, a crucial metabolic pathway in Leishmania parasites . By inhibiting the LmPTR1 enzyme, the compound disrupts the synthesis of folate derivatives, which are essential for the parasite’s survival and proliferation .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in the inhibition of Leishmania aethiopica and Plasmodium berghei parasites . In vitro studies have shown that the compound has superior antipromastigote activity, making it more active than standard drugs like miltefosine and amphotericin B deoxycholate .
Biochemische Analyse
Biochemical Properties
Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Cellular Effects
Related pyrazole compounds have been found to have significant effects on cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related pyrazole compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine at different dosages in animal models have not been extensively studied. Related pyrazole compounds have been found to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related pyrazole compounds have been found to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Related pyrazole compounds have been found to interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Related pyrazole compounds have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-9-5-8-6-10-11(3)7(8)2/h6,9H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVHXZXRPXLIIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(N(N=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.